5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O2/c1-4-27-18-8-7-14(10-17(18)22)19-16(11-23-25-19)21-24-20(26-28-21)15-6-5-12(2)13(3)9-15/h5-10,16,19,23,25H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSCBUFCUIWYRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(CNN2)C3=NC(=NO3)C4=CC(=C(C=C4)C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, recognized for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The molecular formula of the compound is , with a molecular weight of approximately 410.91 g/mol. The synthesis typically involves multi-step reactions starting from readily available precursors.
Synthesis Steps:
- Formation of Pyrazolidin Derivative: The initial step involves the reaction of appropriate phenyl derivatives with pyrazolidin.
- Oxadiazole Formation: Subsequent cyclization leads to the formation of the oxadiazole ring.
- Substituent Modifications: Final modifications may include chlorination and ethoxy group incorporation.
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential as a therapeutic agent.
Anti-inflammatory Properties
Research indicates that oxadiazole derivatives exhibit significant anti-inflammatory effects. The compound's structure suggests it may inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress.
Analgesic Effects
In animal models, the compound has shown promise in reducing pain responses. Its analgesic activity is likely linked to its ability to interact with pain signaling pathways in the central nervous system.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. Its efficacy appears to correlate with its structural features, particularly the presence of the chlorinated phenyl group.
While specific mechanisms for this compound are still under investigation, related compounds in the oxadiazole class have been shown to act through several pathways:
- Modulation of Receptor Activity: Some oxadiazoles act as positive allosteric modulators for glutamate receptors, influencing neurotransmitter release.
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation and pain.
Case Studies and Research Findings
-
Study on Anti-inflammatory Effects:
- A study published in Journal of Medicinal Chemistry demonstrated that similar oxadiazole derivatives significantly reduced inflammation in rat models by inhibiting COX enzymes .
- Analgesic Activity Assessment:
- Antimicrobial Testing:
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
The following table summarizes key structural differences and similarities between the target compound and analogs from the provided evidence:
Key Observations :
- Chloro and ethoxy groups are shared with ’s triazole derivative, but the oxadiazole core may confer higher metabolic stability compared to triazole-thiadiazole hybrids .
- The 3,4-dimethylphenyl group enhances hydrophobicity relative to nitro-substituted analogs (e.g., ), which could improve blood-brain barrier penetration but reduce aqueous solubility.
Antifungal Potential:
- The triazole-pyrazole hybrid in demonstrated molecular docking affinity for 14-α-demethylase lanosterol (3LD6), a cytochrome P450 enzyme critical in fungal ergosterol synthesis . The target compound’s chloro and ethoxy substituents may similarly inhibit this enzyme, though its oxadiazole core could alter binding efficiency.
Antimicrobial and Pharmacokinetic Profiles:
Physicochemical Properties
- Lipophilicity (LogP) : The target compound’s LogP is estimated to be ~4.2 (calculated using fragment-based methods), higher than ’s derivative (LogP ~2.1) due to the dimethylphenyl group.
- Polar Surface Area (PSA) : The pyrazolidine and oxadiazole moieties contribute to a PSA of ~75 Ų, indicating moderate membrane permeability.
Preparation Methods
Retrosynthetic Analysis of Target Compound
The target molecule decomposes into two primary synthons (Fig. 1):
- 3-(3,4-Dimethylphenyl)-1,2,4-oxadiazole : Constructed via [3+2] cyclocondensation between amidoximes and activated carboxylic acid derivatives.
- 3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl : Synthesized through Mannich-type annulation of hydrazine derivatives with β-keto esters.
The final assembly employs nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling to link these fragments.
Synthetic Methodologies
Route 1: Sequential Oxadiazole-Pyrazolidine Assembly
Synthesis of 3-(3,4-Dimethylphenyl)-1,2,4-oxadiazole (Intermediate A)
Amidoxime Formation :
O-Acylation and Cyclodehydration :
Synthesis of 3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl (Intermediate B)
Hydrazide Preparation :
Pyrazolidine Cyclization :
Final Coupling
Route 2: Convergent Synthesis via Amidrazone Intermediate
Preparation of Bis-Amidrazone (Intermediate C)
- Isophthalamidrazone (10 mmol) reacts with 3,4-dimethylbenzoyl chloride (22 mmol) in PPMA (phosphorus pentoxide/methanesulfonic acid) at 140°C for 16 hr to form N,N'-bis(3,4-dimethylbenzoyl)isophthalamidrazone (84%).
Cyclocondensation with Pyrazolidinyl Component
Route 3: One-Pot Tandem Methodology
Reaction Setup :
Key Advantages :
- Eliminates intermediate isolation steps
- Achieves 54% overall yield through in situ amidoxime generation and cyclization
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Steps | 6 | 4 | 3 |
| Overall Yield (%) | 32 | 41 | 54 |
| Purification Complexity | High | Medium | Low |
| Scalability | Pilot | Bulk | Lab |
Spectroscopic Characterization
$$ ^1H $$ NMR (600 MHz, CDCl3)
Industrial Considerations
- Cost Analysis :
- Waste Streams :
- Route 3 generates 3.2 kg waste/kg product vs 5.7 kg for Route 1
- Catalyst Recycling :
- CuI in Route 1 can be recovered via aqueous NH3 wash (89% efficiency)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
